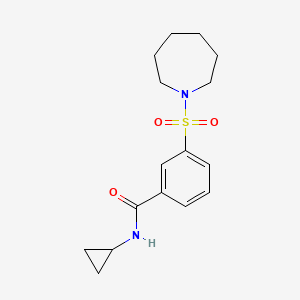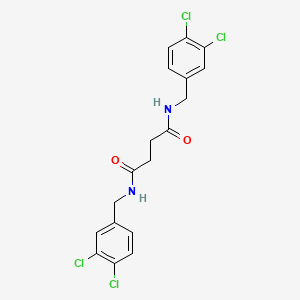![molecular formula C15H10ClF2NO B4795731 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one](/img/structure/B4795731.png)
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one
Übersicht
Beschreibung
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one, also known as EF24, is a synthetic curcumin analog that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a potent inhibitor of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune responses.
Wirkmechanismus
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one inhibits the NF-κB pathway by directly targeting the p65 subunit of NF-κB. This results in the inhibition of the transcription of pro-inflammatory genes, leading to a reduction in inflammation. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one also induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and physiological effects:
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has been shown to have antioxidant properties and to improve glucose metabolism. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has also been shown to reduce the levels of pro-inflammatory cytokines and to inhibit the expression of matrix metalloproteinases, which are involved in tissue remodeling.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has also been shown to have low toxicity in animal models. However, 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has shown great promise in preclinical studies, and future research is needed to determine its potential therapeutic applications in humans. Some future directions for research include investigating the efficacy of 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one in combination with other drugs, determining the optimal dosage and administration route, and conducting clinical trials to evaluate the safety and efficacy of 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one in humans. Additionally, further studies are needed to elucidate the mechanism of action of 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one and to identify its molecular targets.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has also been shown to reduce inflammation by inhibiting the NF-κB pathway. Additionally, 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3,4-difluoroanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2NO/c16-11-3-1-10(2-4-11)15(20)7-8-19-12-5-6-13(17)14(18)9-12/h1-9,19H/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMNFGBLEOFREN-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC(=C(C=C2)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC(=C(C=C2)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4795653.png)
![N-(2,3-dimethylphenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4795657.png)
![N-1,3-benzothiazol-2-yl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4795662.png)

![3-(3-bromophenyl)-7-(2-thienylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4795680.png)

![4-{[3-(4-tert-butylbenzoyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B4795697.png)
![2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-9-tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4795706.png)
![methyl 3-{[(2-nitrophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4795708.png)
![methyl 2-{[(2-acetylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4795713.png)

![N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4795737.png)

![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4795751.png)